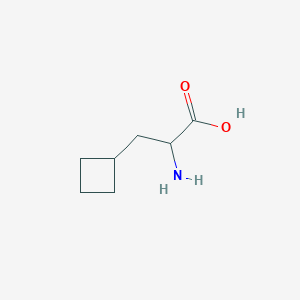

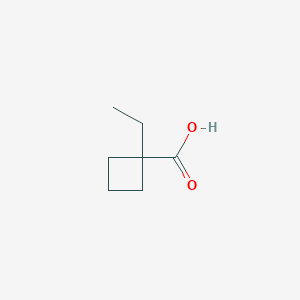

![molecular formula C9H9BrO4S B1343864 2-[(4-溴苯基)甲磺酰基]乙酸 CAS No. 81431-45-0](/img/structure/B1343864.png)

2-[(4-溴苯基)甲磺酰基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

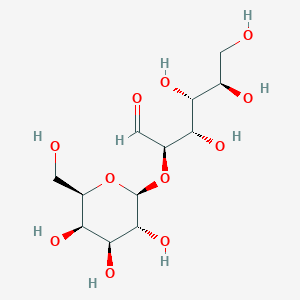

2-[(4-Bromophenyl)methanesulfonyl]acetic acid is a compound that can be inferred to have a bromophenyl group attached to a methanesulfonyl moiety, with an acetic acid substituent. While the provided papers do not directly discuss this compound, they provide insights into similar chemical structures and reactions that can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related compounds involves regioselective bromination, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid is used to achieve a high yield of the brominated product . Methanesulfonic acid is also mentioned as a reagent in the synthesis of other compounds, such as in the reductive ring-opening of O-benzylidene acetals , and as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids . These methods suggest potential pathways for synthesizing the 2-[(4-Bromophenyl)methanesulfonyl]acetic acid by combining bromination techniques with the use of methanesulfonic acid as a reagent or catalyst.

Molecular Structure Analysis

The molecular structure of related compounds shows that substituents such as methoxy groups can be almost coplanar with the phenyl ring, and the presence of electron-withdrawing groups like bromine can influence the bond angles around the substituents . This information can be extrapolated to predict that in 2-[(4-Bromophenyl)methanesulfonyl]acetic acid, the bromophenyl group would likely have an impact on the molecular geometry and electron distribution.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the reactivity of similar structures. For instance, the presence of a bromine atom on the phenyl ring makes it susceptible to further substitution reactions due to its electron-withdrawing nature . Methanesulfonic acid's role in reductive ring-opening reactions and as a catalyst in benzoxazole synthesis suggests that the methanesulfonyl group in the compound could be involved in similar types of chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid, they do offer insights into the properties of structurally related compounds. For example, the strong hydrogen-bonding observed in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid could imply that the compound may also exhibit strong intermolecular interactions, potentially affecting its melting point, solubility, and crystalline properties. The synthesis of acetic acid derivatives from methane suggests that the acetic acid moiety in the compound could be derived from similar processes .

科学研究应用

酶反应的加速

- 像2-[(4-溴苯基)甲磺酰基]乙酸这样的甲磺酰衍生物已知与乙酰胆碱酯酶等酶相互作用,影响酶反应的速率。在一项研究中,与乙酰胆碱酯酶的反应产生了一个甲磺酰酶衍生物,表明这类化合物在修改酶活性方面可能发挥潜在作用 (Kitz & Wilson, 1963)。

还原开环反应

- 甲磺酸已被用于O-苄基亚胺缩醛的还原开环反应中,展示了它在有机合成中的实用性。这表明像2-[(4-溴苯基)甲磺酰基]乙酸这样的衍生物也可能在类似的合成过程中发挥作用 (Zinin et al., 2007)。

化学反应中的催化作用

- 研究表明,甲磺酸及其衍生物可以在各种化学反应中起催化剂作用,如醛的化学选择性二乙酰化。这表明2-[(4-溴苯基)甲磺酰基]乙酸在类似反应中可能具有潜在的催化应用 (Wang et al., 2008)。

甲烷活化和转化

- 涉及甲磺酸衍生物的研究对理解甲烷活化和转化过程至关重要,如将甲烷转化为乙酸,这是一个关键的石油化工过程。这表明2-[(4-溴苯基)甲磺酰基]乙酸在类似甲烷转化过程中可能发挥作用 (Periana et al., 2003)。

杂环化合物的合成

- 甲磺酸衍生物已被用于合成各种杂环化合物,如苯并噁唑,表明2-[(4-溴苯基)甲磺酰基]乙酸可能在合成类似杂环结构方面有用 (Kumar et al., 2008)。

微生物代谢

- 甲磺酸是硫的生物地球化学循环中的关键中间体,被各种需氧细菌代谢。这表明2-[(4-溴苯基)甲磺酰基]乙酸在与硫循环相关的微生物过程中可能具有潜在的生物技术应用 (Kelly & Murrell, 1999)。

安全和危害

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

2-[(4-bromophenyl)methylsulfonyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYFZBLZKJJKLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622232 |

Source

|

| Record name | [(4-Bromophenyl)methanesulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)methanesulfonyl]acetic acid | |

CAS RN |

81431-45-0 |

Source

|

| Record name | [(4-Bromophenyl)methanesulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

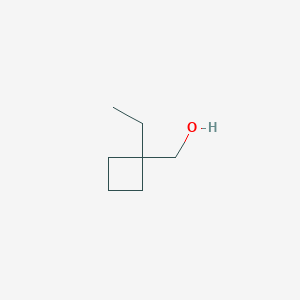

![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)